molecular formula C22H31N3 B076948 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- CAS No. 13326-29-9

1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)-

Cat. No. B076948
CAS RN: 13326-29-9
M. Wt: 337.5 g/mol
InChI Key: CGJBJBVOFNCGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthaleneacetonitrile, alpha,alpha-bis(3-(dimethylamino)propyl)-, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields such as pharmaceuticals, organic synthesis, and material science.

Mechanism Of Action

The mechanism of action of 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- is not fully understood. However, it is known that 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- can act as a nucleophile due to the presence of the dimethylamino group. This property makes 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- useful in various reactions such as the synthesis of amides and esters.

Biochemical And Physiological Effects

1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- can act as a chelating agent, which can lead to the formation of complexes with metal ions. These complexes can have various biological effects, such as antimicrobial and antitumor activities.

Advantages And Limitations For Lab Experiments

1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can be used in various reactions, and the yield is generally high. However, 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- has some limitations. It is a toxic compound that requires proper handling and disposal. It can also be expensive, which can limit its use in some experiments.

Future Directions

1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- has several potential future directions. One of the most promising directions is the use of 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- in the synthesis of new drugs. 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- can be used as a precursor for the synthesis of various drugs, and its unique properties can lead to the development of new drugs with improved efficacy and fewer side effects. Another direction is the use of 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- in material science. 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- can be used as a building block for the synthesis of new materials with unique properties. Finally, 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- can be used in various reactions for the synthesis of new compounds with potential biological activities.
Conclusion:
In conclusion, 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- is a versatile compound that has gained significant attention in scientific research due to its unique properties. It can be easily synthesized and purified, and it can be used in various fields such as organic synthesis, material science, and pharmaceuticals. 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- has several potential future directions, and its use can lead to the development of new drugs and materials with unique properties.

Synthesis Methods

1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- can be synthesized using different methods. One of the most common methods is the reaction of alpha-bromo-naphthalene with dimethylamine in the presence of sodium hydride. Another method is the reaction of alpha-naphthaleneacetonitrile with N,N-dimethylpropylamine in the presence of a base. The yield of 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- from these methods is generally high, and the purity can be easily achieved using standard purification techniques.

Scientific Research Applications

1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- has been extensively used in scientific research due to its unique properties. It is a versatile compound that can be used in various fields such as organic synthesis, material science, and pharmaceuticals. In organic synthesis, 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- is used as a reagent for the synthesis of various compounds such as amides, esters, and nitriles. In material science, 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- is used as a building block for the synthesis of polymers and other materials. In pharmaceuticals, 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)- is used as a precursor for the synthesis of various drugs.

properties

CAS RN

13326-29-9

Product Name

1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(3-(DIMETHYLAMINO)PROPYL)-

Molecular Formula

C22H31N3

Molecular Weight

337.5 g/mol

IUPAC Name

5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanenitrile

InChI

InChI=1S/C22H31N3/c1-24(2)16-8-14-22(18-23,15-9-17-25(3)4)21-13-7-11-19-10-5-6-12-20(19)21/h5-7,10-13H,8-9,14-17H2,1-4H3

InChI Key

CGJBJBVOFNCGRX-UHFFFAOYSA-N

SMILES

CN(C)CCCC(CCCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CN(C)CCCC(CCCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21

Other CAS RN

13326-29-9

synonyms

α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetonitrile

Origin of Product

United States

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